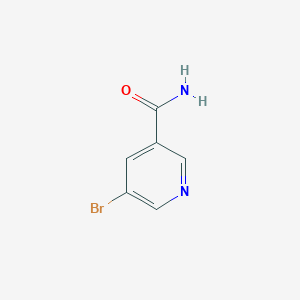

5-Bromonicotinamide

説明

Significance of Halogenated Pyridine (B92270) Derivatives in Medicinal Chemistry and Organic Synthesis

Halogenated pyridine derivatives are of significant interest in medicinal chemistry and organic synthesis due to their versatile chemical properties and wide range of biological activities. eurekalert.orgkubikat.org Pyridine, a heterocyclic compound, is a fundamental scaffold in the design of new drugs and is the second most common heterocycle found in drugs approved by the FDA. mdpi.com The introduction of halogen atoms to the pyridine ring can significantly alter the molecule's physical and chemical properties, influencing its reactivity and potential as a therapeutic agent. acs.org

In medicinal chemistry, halogenated pyridines are integral components of numerous pharmaceuticals, agrochemicals, and fine chemicals. solubilityofthings.comresearchgate.net They exhibit a broad spectrum of biological activities, including antituberculosis, antitumor, antiviral, and anti-inflammatory effects. mdpi.com The presence of a halogen can enhance a molecule's binding affinity to biological targets and improve its metabolic stability, making it a valuable tool in drug discovery. For instance, the incorporation of halogens can lead to the development of potent enzyme inhibitors. nih.gov

From an organic synthesis perspective, halopyridines are crucial building blocks. nih.gov They serve as versatile starting materials for a variety of chemical transformations, particularly nucleophilic substitution and cross-coupling reactions. eurekalert.orgkubikat.org The strategic placement of halogen atoms allows for selective functionalization of the pyridine ring, enabling the synthesis of complex and highly substituted derivatives that would be difficult to prepare otherwise. eurekalert.orgresearchgate.net The reactivity of the carbon-halogen bond provides a platform for introducing diverse functional groups, making halogenated pyridines key intermediates in the construction of other heterocyclic and macrocyclic compounds. eurekalert.orgkubikat.org

Historical Context of Nicotinamide (B372718) Analogues in Biochemical and Pharmaceutical Applications

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). researchgate.net NAD+ is a critical cofactor in cellular metabolism, participating in numerous redox reactions essential for energy production. researchgate.net Beyond its role as a vitamin, nicotinamide and its analogues have a rich history in biochemical and pharmaceutical research.

Historically, nicotinamide has been used to treat pellagra, a disease caused by severe vitamin B3 deficiency. Over time, research has expanded to explore the broader therapeutic potential of nicotinamide analogues. These compounds have been investigated for their roles in various cellular processes, including DNA repair, cell signaling, and as inhibitors of certain enzymes. researchgate.netnih.gov For example, nicotinamide itself is a physiological inhibitor of sirtuins, a class of NAD+-dependent deacetylases involved in regulating cellular stress responses and aging. frontiersin.org

The development of synthetic nicotinamide analogues has been a key strategy in drug discovery. acs.orgacs.org By modifying the core nicotinamide structure, researchers have been able to create compounds with altered potencies, selectivities, and pharmacokinetic properties. acs.org This has led to the discovery of potent inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. mdpi.comfrontiersin.org The exploration of nicotinamide analogues continues to be an active area of research, with ongoing efforts to develop new therapeutic agents for a range of diseases. researchgate.netgoogle.com

Overview of Research Trajectories for 5-Bromonicotinamide and its Derivatives

This compound, a halogenated derivative of nicotinamide, has emerged as a valuable compound in various research fields, particularly in medicinal chemistry and as a building block for organic synthesis. solubilityofthings.comchembk.com Its chemical structure, featuring a bromine atom at the 5-position of the pyridine ring, provides a reactive site for further chemical modifications, making it a versatile starting material for the synthesis of more complex molecules. solubilityofthings.comresearchgate.net

One significant area of research involves the use of this compound in the development of enzyme inhibitors. It has been identified as a key component in the synthesis of inhibitors for several important biological targets.

PARP Inhibitors: this compound has been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. mdpi.comfrontiersin.org

Sirtuin Inhibitors: Research has explored the use of this compound to create inhibitors of sirtuins, a class of NAD+-dependent deacetylases. beilstein-journals.orgresearchgate.net Sirtuins are implicated in a variety of cellular processes, including aging and metabolism, making their inhibitors potential therapeutic agents for a range of diseases. frontiersin.orgmdpi.com

Caspase-3 Inhibitors: The this compound derivative of aspartic acid aldehyde was identified as an inhibitor of caspase-3, a key enzyme in apoptosis (programmed cell death). nih.gov This has led to the synthesis of a series of potent caspase-3 inhibitors by modifying the 5-position of the pyridine ring. nih.gov

In addition to its role in inhibitor synthesis, this compound is a valuable precursor in various organic reactions. It is commercially available and can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize novel pyridine derivatives with a range of biological activities. beilstein-journals.orgmdpi.com

Below is a table summarizing some of the key research applications of this compound:

| Research Area | Application of this compound | Key Findings |

| Enzyme Inhibition | Synthesis of PARP inhibitors | Utilized as a building block for compounds that target DNA repair pathways in cancer cells. mdpi.comfrontiersin.org |

| Synthesis of Sirtuin inhibitors | Employed to create molecules that modulate the activity of sirtuins, enzymes involved in aging and metabolism. beilstein-journals.orgresearchgate.net | |

| Synthesis of Caspase-3 inhibitors | Served as a scaffold for developing potent inhibitors of a key enzyme in apoptosis. nih.gov | |

| Organic Synthesis | Precursor in cross-coupling reactions | Used in Suzuki-Miyaura and other palladium-catalyzed reactions to create novel pyridine derivatives. beilstein-journals.orgmdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQRXZIMSKLRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182890 | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28733-43-9 | |

| Record name | 5-Bromonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromonicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Bromonicotinamide and Analogues

Direct Bromination of Nicotinamide (B372718)

A common approach to synthesizing 5-bromonicotinamide involves the direct electrophilic bromination of nicotinamide. chembk.com This method is conceptually straightforward but requires careful control to achieve the desired regioselectivity, as the pyridine (B92270) ring can be substituted at multiple positions. vulcanchem.comvulcanchem.com The primary challenge lies in selectively introducing the bromine atom at the C5-position while minimizing the formation of other isomers and poly-brominated byproducts. vulcanchem.com

The outcome of the direct bromination of nicotinamide is highly dependent on the reaction parameters. evitachem.com Key variables that must be optimized include the choice of solvent, operating temperature, and the specific brominating agent used.

Brominating Agents : A variety of agents can be employed for this transformation. N-bromosuccinimide (NBS) is frequently used, often in acidic media, to achieve bromination at the 5-position. vulcanchem.comvulcanchem.com Other options include elemental bromine (Br₂) and reagents like hydrogen bromide acid. chembk.comevitachem.com For the related synthesis of 5-bromonicotinic acid, a combination of bromine and a Lewis acid catalyst has been shown to be effective. google.com

Solvent : The solvent system plays a critical role in reaction efficiency and selectivity. Aprotic solvents such as dichloromethane (B109758) and acetonitrile (B52724) are common choices. evitachem.com For certain procedures, protic solvents like methanol (B129727) or ethanol (B145695) can also be utilized. chembk.com The selection of the solvent can influence the solubility of the reactants and the stability of reactive intermediates.

Temperature : Temperature control is crucial for managing the reaction rate and preventing undesirable side reactions, such as over-bromination. vulcanchem.com Reactions are often conducted at low or controlled temperatures (e.g., -20°C to 40°C) to enhance selectivity. chembk.comvulcanchem.com However, some methods for related precursors may require significantly higher temperatures, up to 120°C, to drive the reaction to completion. google.com

| Brominating Agent | Solvent | Temperature | Target Position/Product | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acidic Media | Controlled | 5-position | vulcanchem.comvulcanchem.com |

| Hydrogen Bromide Acid | Methanol or Ethanol | Low Temperature | 5-position | chembk.com |

| Bromine (Br₂) | Dichloromethane / Acetonitrile | Controlled | General Bromination | evitachem.com |

| Bromine (Br₂) with Lewis Acid | Not specified | 110-120 °C | 5-bromonicotinic acid | google.com |

Maximizing the yield and purity of this compound from direct bromination requires strategic optimization. azom.com A primary challenge is achieving high regioselectivity to avoid the formation of isomeric byproducts, which complicates purification. vulcanchem.com

High yields depend on a deep understanding of reaction kinetics and the use of appropriate purification methods. azom.com Strategies for enhancing purity often involve precise control over reaction conditions to disfavor the formation of unwanted isomers. vulcanchem.comvulcanchem.com For instance, careful temperature management can prevent over-bromination. vulcanchem.com Following the reaction, purification techniques such as chromatographic separation are often necessary to isolate the desired 5-bromo isomer from other products. vulcanchem.com In the synthesis of the related 5-bromonicotinic acid, yields as high as 93-95% have been reported through the use of a Lewis acid catalyst and careful pH control during the isolation of the product. google.com

Optimization of Reaction Conditions: Solvent, Temperature, and Brominating Agents

Synthesis via Precursors and Coupling Reactions

An alternative to direct bromination is the synthesis of this compound analogues from pre-functionalized building blocks. This often involves using a pyridine ring that already contains the bromine atom at the desired position, such as 5-bromonicotinic acid or its ester derivatives. beilstein-journals.org These precursors are then subjected to coupling reactions to introduce other functional groups or are converted to the final amide. For example, methyl 5-bromonicotinate can be used as a starting material in cross-coupling reactions, with the ester group being converted to the nicotinamide functionality in a subsequent step. beilstein-journals.org This multi-step approach offers greater control and versatility for creating a diverse range of analogues.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds in organic synthesis. wikipedia.org This reaction is particularly valuable for synthesizing analogues of this compound. nih.gov The general transformation involves the coupling of an organohalide (in this case, this compound or a precursor like methyl 5-bromonicotinate) with an organoboron species, typically a boronic acid, using a palladium complex as a catalyst and a base. beilstein-journals.orgwikipedia.org This methodology has been successfully applied to prepare novel 3,5-disubstituted pyridine derivatives from methyl 5-bromo-nicotinate. nih.gov The reaction's tolerance for a wide variety of functional groups makes it a highly versatile tool for creating complex molecules. mdpi.com

Boronic acids are essential reagents in Suzuki-Miyaura coupling reactions and serve as the source of the new carbon-based group being attached to the pyridine ring. dur.ac.uknih.gov A vast array of aryl and heteroaryl boronic acids are available, allowing for the introduction of diverse substituents at the 5-position of the nicotinamide scaffold. rsc.org

While effective, the use of some heteroaryl boronic acids, including pyridyl derivatives, can present challenges due to issues with stability and reactivity. nih.gov To overcome potential decomposition via protodeboronation, more stable alternatives such as pinacol (B44631) boronic esters are sometimes employed. rsc.org The choice of the boronic acid or its ester is a key factor in the design of a successful cross-coupling synthesis. dur.ac.uk

| Arylboronic Acid | Resulting 5-Aryl Group |

|---|---|

| Phenylboronic acid | Phenyl |

| 4-Methylphenylboronic acid | 4-Methylphenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl |

| 3-Chlorophenylboronic acid | 3-Chlorophenyl |

| Naphthalene-2-ylboronic acid | Naphthalen-2-yl |

*Data derived from coupling reactions with 5-bromo-2-methylpyridin-3-amine (B1289001) and this compound. beilstein-journals.orgmdpi.com

The efficiency of palladium-catalyzed cross-coupling reactions is critically dependent on the specific catalyst system employed. acs.org This system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Na₂PdCl₄) and, typically, a supporting ligand. nih.govrsc.orguea.ac.uk The ligand stabilizes the palladium center and modulates its reactivity, playing a crucial role in the catalytic cycle. acs.org

A wide variety of phosphine-based ligands, such as triphenylphosphine, dppf, PCy₃, and RuPhos, have been developed to improve reaction outcomes. mdpi.comnih.govrsc.org The optimization of the catalyst, ligand, base, and solvent is essential for achieving high yields and reaction rates, especially with challenging substrates like electron-deficient heteroaryl halides. uea.ac.uknih.gov Research has shown that combinations of a palladium source with specific electron-rich phosphine (B1218219) ligands can facilitate fast and efficient Suzuki-Miyaura couplings even at moderate temperatures. uea.ac.uk In some cases, dual-ligand systems or specialized palladacycle precatalysts are used to enhance catalytic activity and efficiency. acs.orguva.es

Utilization of Boronic Acids in Cross-Coupling

Nucleophilic Substitution Reactions

The synthesis of this compound and its analogues can leverage nucleophilic substitution reactions, where the bromine atom on the pyridine ring acts as a leaving group. The reactivity of the bromine atom allows for its displacement by various nucleophiles, enabling the introduction of new functional groups at the 5-position. This strategy is particularly useful for creating derivatives with modified properties.

For instance, the bromine atom's superior leaving-group ability compared to chloro or fluoro analogues facilitates reactions like thiomethoxide substitution to produce 5-thiomethylnicotinic acid. Similarly, isopropyl this compound can undergo nucleophilic substitution, where the bromine atom is replaced by other moieties. evitachem.comvulcanchem.com These reactions are typically conducted in polar solvents like dimethyl sulfoxide (B87167) (DMSO) with reagents such as sodium hydroxide (B78521) or potassium carbonate. A specific example involves the microwave-assisted synthesis using 5-bromonicotinic acid and sodium thiomethoxide in dimethylformamide (DMF) at 200°C, which, after 48 hours, yielded the 5-thiomethyl derivative.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield |

|---|

Amide Bond Formation Strategies

The formation of the amide bond is a crucial step in synthesizing nicotinamides. These strategies typically involve the reaction of a carboxylic acid derivative with an amine. A common approach is the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia (B1221849) or a primary amine. researchgate.net

Coupling agents are frequently employed to facilitate this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) are used to activate the carboxylic acid. For example, the synthesis of a 2-bromonicotinamide (B189599) analogue was achieved by dissolving 2-bromonicotinic acid and an amine in DMF, followed by the addition of EDC·HCl, HOBt, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), stirring at room temperature for 18 hours. Other methods utilize different activating agents like n-propanephosphonic acid anhydride (B1165640) (T3P) with pyridine, which is effective for coupling various amines, including less nucleophilic anilines, with minimal epimerization. organic-chemistry.org

Flow chemistry offers a modern and efficient alternative for amide bond formation, significantly reducing reaction times. nih.gov In one setup, an activated amino acid ester, formed in seconds at 90°C, reacts with an amine on a resin to complete the amide bond formation within seven seconds. nih.gov

Table 2: Reagents for Amide Bond Formation

| Coupling Reagent System | Key Features | Reference |

|---|---|---|

| EDC·HCl / HOBt | Widely used for activating carboxylic acids for amine coupling. | |

| DCC / Amine | N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling agent. | vulcanchem.com |

| T3P / Pyridine | Enables low-epimerization amide bond formation, suitable for sensitive substrates. | organic-chemistry.org |

Conversion from Related Pyridine Carboxylic Acid Derivatives (e.g., 5-Bromonicotinic acid)

A direct and common route to this compound is the conversion of 5-bromonicotinic acid. This process is a specific application of amide bond formation strategies. The carboxylic acid group of 5-bromonicotinic acid is first activated and then reacted with an amine source.

One established method involves the direct bromination of nicotinic acid to yield 5-bromonicotinic acid, which is then converted to the amide. google.com The hydrolysis of this compound under acidic or basic conditions can reverse this process, yielding 5-bromonicotinic acid. vulcanchem.com For laboratory-scale synthesis requiring high purity, the hydrolysis of the nitrile (5-bromonicotinonitrile) is a viable, albeit more costly, option. The conversion of the acid to the amide can also be achieved via an intermediate acid chloride. The acid chloride of 5-bromonicotinic acid can be prepared and subsequently reacted with an amine to form the desired amide. chemicalbook.com

Table 3: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

| Reagent 1 | Reagent 2 | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thionyl chloride | Bromine | Iron powder | Reflux for 6 hours | 90% | google.com |

Synthesis of Key Intermediates (e.g., 2-Amino-5-bromonicotinamide)

2-Amino-5-bromonicotinamide (B1522618) is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. a2bchem.commyskinrecipes.com Its synthesis often starts from more readily available pyridine derivatives.

A common route involves the bromination of 2-aminopyridine. One method uses phenyltrimethylammonium (B184261) tribromide in a solvent like methylene (B1212753) chloride or chloroform (B151607) at 20-50°C for 1-3 hours. google.com This approach is noted for its mild conditions and high yield, avoiding byproducts often seen in traditional methods. google.com Another strategy is the bromination of 3-aminopyridine-2-carboxamide (B1253797) using N-bromosuccinimide (NBS) in a polar solvent like DMF at a controlled temperature between 0 and 25°C. The unique structure and reactivity of 2-amino-5-bromonicotinamide make it a key building block for preparing various heterocyclic compounds. a2bchem.com

Strategies for Selective Functionalization of the Pyridine Ring

The selective functionalization of the pyridine ring is critical for synthesizing specifically substituted derivatives like this compound. The electron-poor nature of the pyridine ring and the directing effects of existing substituents govern the position of incoming groups. researchgate.netresearchgate.net

Directing functional groups play a key role. For instance, in the synthesis of 2-amino-5-bromopyridine, the amino group at the 2-position directs the incoming bromine to the 5-position. google.com The regioselectivity of reactions can also be controlled by reaction conditions, such as the choice of solvent or the use of a bulky Lewis acid. mountainscholar.org For example, the silylation of pyridine can be directed to either the C2 or C4 position by changing the solvent from dioxane to dimethylethane. mountainscholar.org

For C4-selective functionalization, one reported method involves activating the pyridine ring with triflic anhydride (Tf2O), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The choice of an external base, such as N-methylpiperidine, was found to be crucial for achieving high regioselectivity. chemrxiv.org Radical functionalization is another approach where regioselectivity can be tuned; nucleophilic isopropyl radicals, for example, show a strong preference for reacting with the electron-deficient pyridine ring. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.combeilstein-journals.org This approach is increasingly used for the sustainable production of pharmaceuticals and complex molecules. nih.gov

While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, the principles can be applied. For example, enzymes like nitrilases or amidases could potentially be used for the conversion of nitrile or acid precursors to the final amide product under gentle, aqueous conditions. Thioesterase (TE) domains, which are involved in the biosynthesis of macrocyclic peptides and polyketides, have been used in vitro to catalyze macrocyclization, demonstrating the potential of enzymes to perform key bond-forming steps. beilstein-journals.org

The development of novel biocatalysts through protein engineering can further expand the scope of chemoenzymatic synthesis. nih.gov For instance, an enzyme like SalL, which catalyzes the synthesis of S-adenosylmethionine (SAM), has been shown to accept synthetic substrates, opening the door for creating cofactor analogues. rsc.org Similarly, engineered enzymes could be developed for specific steps in the synthesis of nicotinamide derivatives, potentially leading to more efficient and environmentally friendly manufacturing processes for compounds like this compound.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromonicotinic acid |

| 2-Amino-5-bromonicotinamide |

| Isopropyl this compound |

| 5-thiomethylnicotinic acid |

| Nicotinic acid |

| 2-Bromonicotinic acid |

| 4-dimethylaminopyridine (DMAP) |

| 2-aminopyridine |

| 3-aminopyridine-2-carboxamide |

| N-bromosuccinimide (NBS) |

| Phenyltrimethylammonium tribromide |

| Triflic anhydride (Tf2O) |

| N-methylpiperidine |

| S-adenosylmethionine (SAM) |

| 5-bromonicotinonitrile |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) |

| Hydroxybenzotriazole (HOBt) |

| n-propanephosphonic acid anhydride (T3P) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 2,2,6,6-Tetramethylpiperidine (HATU) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

Advanced Spectroscopic and Structural Characterization of 5 Bromonicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgmeasurlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The chemical shift indicates the electronic environment of the protons. Integration reveals the relative number of protons responsible for each signal. youtube.com The splitting pattern, or multiplicity, of a signal indicates the number of neighboring protons. youtube.com For 5-bromonicotinamide, the aromatic protons on the pyridine (B92270) ring appear at distinct chemical shifts due to their different electronic environments caused by the bromine and carboxamide substituents.

¹³C NMR Spectroscopy : ¹³C NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal. bhu.ac.in The chemical shift range in ¹³C NMR is much larger than in ¹H NMR, typically spanning from 0 to 220 ppm, which often results in a spectrum with less signal overlap. youtube.combhu.ac.in In contrast to ¹H NMR, the integration of ¹³C signals is not typically used for quantitative analysis. youtube.com Most ¹³C NMR spectra are acquired in a proton-decoupled mode, meaning that the signals appear as singlets, simplifying the spectrum but removing information about the number of attached protons. youtube.combhu.ac.in

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 9.05 | s |

| ¹H | 8.95 | s |

| ¹H | 8.42 | s |

| ¹³C | 165.0 | - |

| ¹³C | 150.0 | - |

| ¹³C | 148.0 | - |

| ¹³C | 140.0 | - |

| ¹³C | 122.0 | - |

| ¹³C | 120.0 | - |

Note: The specific chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a representative example.

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. epfl.chemerypharma.com This is invaluable for piecing together fragments of the molecule by establishing proton connectivity. Cross-peaks in a COSY spectrum indicate which protons are neighbors. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch This technique is extremely useful for assigning carbon signals by linking them to their attached, and often already assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (usually 2-4 bonds). epfl.chprinceton.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments to build the complete structure. epfl.chemerypharma.com

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisrsc.orgmeasurlabs.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ajpaonline.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a compound with very high accuracy, typically to within a few parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. fiveable.meinnovareacademics.in For this compound (C₆H₅BrN₂O), HRMS can confirm the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The monoisotopic mass of this compound is approximately 199.9585 atomic mass units. drugbank.comuni.lu

Table 2: HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 200.96581 |

| [M+Na]⁺ | 222.94775 |

Source: Predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. biomedres.usresolvemass.ca This combination is highly effective for the analysis of complex mixtures, such as identifying impurities and degradation products in pharmaceutical samples. biomedres.uschimia.ch Tandem mass spectrometry (MS/MS) can be used to fragment selected ions, providing further structural information to aid in the identification of unknown compounds. chimia.ch This is crucial for ensuring the quality, safety, and efficacy of drug products. ajrconline.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

X-ray Crystallography for Solid-State Structure Determinationresolvemass.caresearchgate.net

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystal. uou.ac.in By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. uou.ac.in Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the positions of the atoms and the bonds between them. This method has been used to determine the crystal structure of a complex containing a this compound derivative, providing detailed insight into its solid-state conformation and intermolecular interactions. pdbj.org The study of crystal structures can reveal important information about intermolecular forces, such as hydrogen bonding, which can influence the physical properties of the compound. dtic.mildtic.mil

Analysis of Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of this compound in the solid state is dictated by a network of non-covalent interactions, which influences its crystal packing and physical properties. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. Analysis of its structure reveals that both hydrogen bonds and halogen bonds play crucial roles in its supramolecular assembly. rsc.orgwhiterose.ac.uk

The primary amide group (-CONH₂) is a key participant in hydrogen bonding, acting as a hydrogen bond donor through its N-H bonds and a hydrogen bond acceptor via its carbonyl oxygen and nitrogen lone pair. nih.gov This typically results in the formation of robust dimeric motifs, such as the R²₂(8) ring, where two molecules are linked by a pair of N-H···O hydrogen bonds. researchgate.net These dimers can further self-assemble into extended chains or layers. researchgate.net

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor/Electrophile | Acceptor/Nucleophile | Participating Atoms |

| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (O) | N-H···O |

| Hydrogen Bond | Amide N-H | Pyridine Nitrogen (N) | N-H···N |

| Halogen Bond | Bromine on Ring | Carbonyl Oxygen (O) | C-Br···O |

| Halogen Bond | Bromine on Ring | Pyridine Nitrogen (N) | C-Br···N |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Aromatic π-system |

This interactive table summarizes the key non-covalent interactions that direct the self-assembly and molecular conformation of this compound in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amide, aromatic ring, and carbon-bromine functionalities. nih.gov

The amide group gives rise to several distinct peaks. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the 3350-3180 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The carbonyl (C=O) stretching vibration produces a very strong and sharp absorption band, typically found in the range of 1680-1630 cm⁻¹ for amides. libretexts.org

The aromatic pyridine ring also has characteristic absorptions. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.org The C=C and C=N ring stretching vibrations cause a series of peaks in the 1600-1400 cm⁻¹ range. researchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers, often between 600 and 500 cm⁻¹.

The table below details the expected IR absorption bands for the functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 | Medium-Strong |

| Amide (-C=O) | C=O Stretch | 1680 - 1630 | Strong, Sharp |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C and C=N Ring Stretch | 1600 - 1400 | Medium-Weak |

| Haloalkane | C-Br Stretch | 600 - 500 | Medium-Strong |

This interactive table outlines the characteristic infrared absorption frequencies for identifying the key functional groups within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a valuable tool for both qualitative analysis and purity assessment. bath.ac.uk The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's chromophore system. msu.edu

The principal chromophore in this compound is the pyridine ring conjugated with the carbonyl group of the amide substituent. This extended conjugated system allows for π→π* electronic transitions, which are typically intense and occur in the UV region. docbrown.info The presence of non-bonding electrons on the carbonyl oxygen and pyridine nitrogen also allows for n→π* transitions, which are generally of lower intensity compared to π→π* transitions. uomustansiriyah.edu.iq The conjugation between the aromatic ring and the carbonyl group lowers the energy required for the π→π* transition, resulting in a shift of the λmax to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. msu.edudocbrown.info

UV-Vis spectroscopy is also a powerful method for assessing sample purity. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte at a given wavelength. uomustansiriyah.edu.iq A calibration curve can be established by plotting absorbance versus concentration for a series of standards, which can then be used to determine the concentration of this compound in a solution. ejgm.co.uk The presence of impurities may be detected by the appearance of unexpected absorption bands or by a shift in the λmax. pharmtech.com For quantitative purity analysis, the absorbance of a sample solution can be compared against a high-purity reference standard.

| Electronic Transition | Chromophore | Expected Absorption Region | Molar Absorptivity (ε) |

| π → π | Pyridine ring conjugated with C=O | ~200-400 nm | High (ε > 10,000) |

| n → π | Carbonyl group (C=O) | ~270-300 nm | Low (ε < 1,000) |

| n → π* | Pyridine ring (N) | ~270-300 nm | Low (ε < 1,000) |

This interactive table summarizes the primary electronic transitions for this compound, which are responsible for its UV absorption profile.

Advanced Analytical Techniques for Trace Impurity Detection and Quantification

Ensuring the purity of active pharmaceutical ingredients like this compound is critical, requiring advanced analytical techniques capable of detecting and quantifying trace-level impurities. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the foremost technique for impurity profiling. americanpharmaceuticalreview.comchromatographyonline.com

A typical approach for purity analysis is reversed-phase HPLC (RP-HPLC) with UV detection, often using a photodiode array (PDA) detector. lcms.cz This setup separates this compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, which is often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ejgm.co.ukpensoft.net The PDA detector not only quantifies components but also provides UV spectra for each peak, which helps in assessing peak purity and detecting co-eluting impurities. pharmtech.com

For definitive identification and characterization of unknown impurities, especially those present at trace levels, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. waters.com LC-MS provides the molecular weight of each impurity as it elutes from the HPLC column. americanpharmaceuticalreview.com Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), which involves selecting an impurity ion and fragmenting it to produce a characteristic pattern that helps elucidate its structure. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further constraining its possible identity. americanpharmaceuticalreview.com These methods are sensitive enough to detect and quantify genotoxic impurities that may be present at parts-per-million (ppm) levels. researchgate.net

| Technique | Purpose | Key Parameters |

| HPLC-UV/PDA | Separation and Quantification | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water Gradient; Detection: UV Wavelength Scan |

| LC-MS | Separation and Molecular Weight Determination | Ionization Source: ESI or APCI; Mass Analyzer: Quadrupole, TOF |

| LC-MS/MS | Structural Elucidation of Impurities | Collision-Induced Dissociation (CID) to generate fragment ions |

| LC-HRMS | Elemental Composition Determination | Mass Analyzer: TOF, Orbitrap |

This interactive table describes the advanced analytical techniques used for the comprehensive impurity profiling of this compound.

Computational Chemistry and Theoretical Studies of 5 Bromonicotinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations have been utilized to understand the fundamental properties of 5-bromonicotinamide.

Optimization of Molecular Structures and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are employed to find the lowest energy conformation. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. uctm.edukit.edu

Conformational analysis of this compound is crucial as the rotation around the C-C bond between the pyridine (B92270) ring and the carboxamide group can lead to different spatial arrangements of the amide group relative to the ring. These different conformations can have varying energies and, consequently, different populations at a given temperature. Theoretical calculations help identify the most stable conformers and the energy barriers between them, which is important for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

| Computational Parameter | Description | Significance for this compound |

| Geometry Optimization | Finding the lowest energy 3D structure. | Determines the most stable conformation for biological interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.demdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net

In the case of this compound, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide group would exhibit positive potential, acting as hydrogen bond donors. This information is critical for understanding how this compound might bind to a biological target. uni-saarland.de

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, binding processes, and the role of solvent. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape in a solvent, providing a more realistic picture than static gas-phase calculations. More importantly, MD simulations are a powerful tool for studying the interactions between this compound and its protein targets. nih.gov By placing the molecule in the binding site of a protein and simulating the system's evolution, researchers can observe the formation and breaking of interactions, predict binding affinities, and understand the mechanism of inhibition. frontiersin.orgnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. mdpi.com SAR is a qualitative approach that identifies which structural features are important for activity, while QSAR develops mathematical models to predict the activity of new compounds. biointerfaceresearch.com

Predictive Modeling for Biological Activity

QSAR models are built by calculating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for a series of compounds with known biological activities. mdpi.comljmu.ac.uk Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to create an equation that relates these descriptors to the activity. researchgate.netnih.gov

Identification of Pharmacophoric Features and Substituent Effects

Pharmacophore modeling is a crucial technique in drug discovery, used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, computational studies help delineate its key pharmacophoric features, which include hydrogen bond donors, hydrogen bond acceptors, and aromatic regions. mdpi.comnih.gov The nicotinamide (B372718) scaffold itself is a well-known pharmacophore, with the carboxamide group acting as both a hydrogen bond donor (the -NH2 group) and acceptor (the carbonyl oxygen), and the pyridine ring providing an aromatic interaction site. drugbank.com

The introduction of a bromine atom at the 5-position of the pyridine ring significantly influences the molecule's electronic properties and, consequently, its potential interactions. This is known as a substituent effect. The bromine atom is an electron-withdrawing group, which modulates the charge distribution across the aromatic ring and affects the acidity and basicity of nearby functional groups. nih.gov Computational models, such as those generating molecular electrostatic potential (MEP) maps, can visualize these electronic effects, highlighting regions of positive and negative potential that are critical for molecular recognition. mdpi.com A final pharmacophore model for a class of compounds including this compound might consist of several key features. uni-saarland.de

The key pharmacophoric features of this compound are summarized in the table below.

| Feature | Description | Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the amide group and the pyridine nitrogen. | Forms hydrogen bonds with donor groups on a biological target. |

| Hydrogen Bond Donor (HBD) | The -NH2 group of the amide function. | Donates hydrogen atoms to form bonds with acceptor groups on a target. |

| Aromatic Ring (AR) | The pyridine ring. | Participates in π-π stacking or hydrophobic interactions with the target. |

| Halogen Atom | The bromine at the C5 position. | Can act as a hydrophobic feature and a weak hydrogen bond acceptor (halogen bond). Modifies electronic landscape. |

These features, when correctly oriented in three-dimensional space, define the pharmacophore necessary for the biological activity of compounds in its class. mdpi.comnih.gov

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. mdpi.com These in silico analyses can forecast the outcomes of chemical transformations, guide synthetic strategies, and explain observed experimental results.

One area where this is applied is in predicting the feasibility of cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com Theoretical calculations can determine the energy barriers for various steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For this compound, the bromine atom is a good leaving group, making it a suitable substrate for such reactions. beilstein-journals.org DFT studies can model the transition states and intermediates, helping to understand how factors like the choice of catalyst, solvent, and base influence the reaction yield and selectivity. mdpi.comnih.gov

Similarly, computational models can predict the susceptibility of the pyridine ring to nucleophilic or electrophilic attack. The electron-withdrawing nature of the bromine atom and the ring nitrogen affects the electron density at different positions, influencing regioselectivity. In silico methods can also be used to explore more complex reaction mechanisms, such as catalyzed amide reductions. acs.org By calculating the free energy profiles of different proposed pathways, researchers can identify the most likely mechanism and pinpoint the rate-determining step. acs.org Such predictive studies are invaluable for optimizing reaction conditions and exploring the synthetic potential of this compound as a building block in organic chemistry. nih.govsci-hub.seresearchgate.net

Solvent Effects and Spectroscopic Property Predictions via Computational Methods

The interaction of a molecule with its solvent environment can significantly alter its properties, a phenomenon known as the solvent effect. rsc.orgcivis.eu Computational chemistry offers methods to model these effects and predict how they will influence the spectroscopic characteristics of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By performing TD-DFT calculations, it is possible to estimate the maximum absorption wavelengths (λmax) of this compound. beilstein-journals.orgbeilstein-journals.org To account for solvent effects, these calculations can be combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. These models simulate the dielectric environment of the solvent, allowing for more accurate predictions of spectroscopic shifts (solvatochromism). beilstein-journals.orgnih.gov

For instance, the predicted λmax of this compound is expected to shift depending on the polarity of the solvent. researchgate.net This is due to the differential stabilization of the ground and excited electronic states by the solvent. Computational studies can quantify these shifts and correlate them with solvent parameters like the dielectric constant. rsc.org The table below presents hypothetical TD-DFT calculation results for the primary absorption wavelength of this compound in different solvents to illustrate this effect.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Type of Shift (vs. Gas Phase) |

| Gas Phase | 1 | 260 | - |

| n-Hexane | 1.88 | 262 | Red-shift (bathochromic) |

| Dichloromethane (B109758) | 8.93 | 268 | Red-shift (bathochromic) |

| Methanol (B129727) | 32.7 | 271 | Red-shift (bathochromic) |

| Water | 80.1 | 273 | Red-shift (bathochromic) |

Note: The data in this table are illustrative examples based on general principles of solvatochromism and computational predictions for similar molecules and are not experimental values for this compound.

These computational predictions are crucial for interpreting experimental spectra and understanding the photophysical behavior of this compound in various environments. beilstein-journals.org

Applications of 5 Bromonicotinamide As a Chemical Synthon and Building Block

Precursor in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to many areas of science, including pharmaceuticals and materials science. The pyridine (B92270) ring, a six-membered heterocycle, is a particularly prevalent scaffold in biologically active compounds. nih.gov

5-Bromonicotinamide is a key starting material for the synthesis of a diverse range of substituted pyridine derivatives. The carbon-bromine bond is a critical functional handle that allows for the introduction of new chemical moieties through various cross-coupling reactions. One of the most powerful of these methods is the palladium-catalyzed Suzuki coupling reaction, which forms a new carbon-carbon bond between the pyridine ring and a boronic acid derivative. mdpi.comwikipedia.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org

This strategy enables the construction of complex molecules, such as N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromonicotinamide, where another heterocyclic system (benzimidazole) is appended to the initial pyridine scaffold. ontosight.ai Such derivatives are common in pharmaceutical research due to their ability to interact with biological targets. ontosight.ai

Table 1: Examples of Pyridine Derivative Synthesis

| Starting Material Class | Reaction Type | Product Class | Significance | Reference(s) |

|---|---|---|---|---|

| 5-Bromopyridines | Suzuki Coupling | Aryl-substituted Pyridines | Formation of C-C bonds to create complex biaryl structures. | mdpi.com |

| 5-Bromopyridines | General Cross-Coupling | Functionalized Pyridines | Attachment of various molecular fragments to the pyridine core. | chemimpex.com |

| This compound Scaffold | Amide Bond Formation | N-substituted Nicotinamides | Creation of larger, multi-ring systems for medicinal chemistry. | ontosight.ai |

Beyond simple substitution, this compound can serve as a precursor for the creation of fused heterocyclic systems, where two or more rings share a common bond. These polycyclic structures are of significant interest due to their rigid conformations and diverse biological activities. For instance, derivatives of this compound can be used to synthesize novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline structures. beilstein-journals.org

Research has demonstrated the synthesis of 5,6-fused heterocyclic amides designed as potent Raf kinase inhibitors, highlighting a direct application in medicinal chemistry. uni-saarland.de The synthesis of these complex molecules often involves multi-step sequences where the initial bromopyridine structure is elaborated and then cyclized to form the final fused system. The synthesis of triazole-fused heterocycles, for example, can be achieved through a copper-catalyzed cycloaddition followed by an intramolecular palladium-catalyzed reaction. rsc.org

Table 2: Fused Heterocyclic Systems Derived from Pyridine Precursors

| Fused System Type | Synthetic Strategy | Potential Application | Reference(s) |

|---|---|---|---|

| Pyrazolinoquinolizines | Knoevenagel condensation followed by cyclization | Biologically significant heterocycles | beilstein-journals.org |

| 5,6-Fused Heterocyclic Amides | Multi-step synthesis and cyclization | Raf Kinase Inhibition | uni-saarland.de |

| Triazole-fused Heterocycles | Cu-catalyzed cycloaddition and Pd-catalyzed cyclization | Polycyclic Frameworks | rsc.org |

| Diimidazodiazepines | Multi-step synthesis involving intramolecular cyclization | DNA Interstrand Crosslink Studies | nih.gov |

Synthesis of Pyridine-Based Scaffolds and Derivatives

Intermediate in Medicinal Chemistry

The structural core of this compound is a valuable feature in the design and synthesis of new therapeutic agents. chemimpex.com Its utility as a versatile intermediate allows chemists to generate libraries of related compounds for biological screening.

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. This compound is an excellent scaffold for the development of lead compounds. uni-saarland.de The reactive bromine atom allows for the systematic introduction of a wide variety of substituents. By creating a series of analogues and testing their biological activity, researchers can establish a structure-activity relationship (SAR), which guides the optimization of the lead compound into a viable drug candidate. This approach has been used to develop potential new drugs targeting cancer and viral diseases. smolecule.com

The this compound framework is present in numerous molecules investigated for therapeutic potential. It serves as a key intermediate in the development of novel agents, particularly in the fields of anti-inflammatory and anti-cancer drugs, due to its ability to effectively modulate biological pathways. chemimpex.com For example, nicotinamide (B372718) derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Furthermore, related brominated nicotinamides have been utilized in the synthesis of potent enzyme inhibitors and other pharmacologically active compounds, demonstrating their broad potential in medicinal chemistry. chemimpex.com The ability to synthesize thienopyridine derivatives from pyridinethione synthons, which share structural similarities, has also led to candidates with interesting antitumor activity. nih.gov

Table 3: Biologically Active Molecules and Derivatives

| Compound Class | Therapeutic Area of Interest | Biological Target/Activity | Reference(s) |

|---|---|---|---|

| Nicotinamide Derivatives | Oncology | Anti-proliferative | nih.gov |

| 5-Bromo-N-(3-chloro-benzyl)-nicotinamide | Oncology, Virology | Potential lead compound | smolecule.com |

| Fused Heterocyclic Amides | Oncology | Raf Kinase Inhibition | uni-saarland.de |

| Thienopyridines | Oncology | Antitumor | nih.gov |

Role in the Development of Potential Lead Compounds

Reagent in Organic Reactions

In addition to being a structural building block, this compound functions as a key reagent in a variety of organic reactions. Its utility stems from the electron-deficient nature of the pyridine ring, further influenced by the electronegative bromine atom. This enhanced reactivity makes it an ideal substrate for coupling reactions and other chemical transformations. chemimpex.com

The compound is frequently employed in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, where it acts as the electrophilic partner. mdpi.com Beyond coupling, it can undergo other transformations. For instance, research has shown its use in the synthesis of 5-Formylfuran-2-boronic Acid, demonstrating its role in more complex synthetic pathways that involve the transformation of its core structure. core.ac.uk N-halo reagents, a class to which brominated amides are related, are known to be versatile reagents in various transformations, including oxidation and halogenation reactions. researchgate.net

Table 4: Organic Reactions Involving Bromo-Pyridine Scaffolds

| Reaction Type | Role of Bromo-Pyridine | Catalyst/Conditions | Significance | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Electrophilic Partner | Palladium Catalyst, Base | Forms new C-C bonds, synthesis of biaryls. | mdpi.comwikipedia.org |

| Heck Reaction | Electrophilic Partner | Palladium Catalyst | Forms C-C bonds with alkenes. | rsc.org |

| Functional Group Transformation | Starting Reagent | Various | Synthesis of other functionalized building blocks. | core.ac.uk |

Applications in Material Science for Specific Chemical Properties

This compound and its derivatives are utilized as building blocks in material science, particularly in the synthesis of advanced materials like metal-organic frameworks (MOFs). The specific chemical properties endowed by the brominated pyridine ring are key to these applications.

Research has demonstrated that 5-Bromonicotinic acid, a close derivative, can be used to construct MOFs that exhibit multifunctional properties, including photoluminescence and antiferromagnetic interactions. The presence of the bromine atom in the ligand structure is significant. Bromine's polarizability can enhance and strengthen halogen bonding within the framework, contributing to improved structural stability and influencing the material's luminescent properties. For instance, MOFs synthesized with 5-Bromonicotinic acid and lead(II) ions have shown enhanced luminescence compared to their chlorinated counterparts. The carboxamide group also plays a crucial role due to its hydrogen-bonding capabilities, which aid in the self-assembly and structural integrity of these materials.

Tool Compound in Biochemical Research

This compound and its related structures serve as valuable tool compounds in biochemical and medicinal chemistry research. solubilityofthings.com They are used as molecular probes and synthetic intermediates to investigate biological pathways and as scaffolds for developing potential therapeutic agents. ontosight.ai

The compound and its derivatives are employed in the study of enzyme inhibition and receptor modulation. For example, 5-Bromo-N-methylnicotinamide acts as a modulator of enzymes involved in nicotinamide metabolism, such as nicotinamide N-methyltransferase (NNMT), which influences cellular energy metabolism and signaling pathways. Derivatives have also been identified as having the potential to interact with a variety of biological targets, including proteins, enzymes, and receptors, making them subjects of interest in bioassays for drug discovery. ontosight.aiontosight.ai The ability to use the bromine atom for further chemical modifications, such as in coupling reactions, makes this compound a versatile building block for creating libraries of complex molecules for screening in pharmaceutical research.

Biological and Pharmacological Research of 5 Bromonicotinamide Derivatives

Enzyme Inhibition Studies

The structural scaffold of 5-bromonicotinamide has been utilized to design inhibitors for several key enzyme targets implicated in various diseases.

Caspase-3 Inhibition by this compound Derivatives

Caspase-3 is a critical mediator of apoptosis, or programmed cell death, and its inhibition is considered a therapeutic strategy for several degenerative diseases. A significant breakthrough in this area was the identification of a this compound derivative of aspartic acid aldehyde as an inhibitor of caspase-3. plos.org

Initial studies identified this aldehyde derivative as a specific, albeit weak, inhibitor of the enzyme. Further research focused on modifying this lead compound to enhance its potency. It was discovered that converting the aldehyde group to various ketones led to a series of significantly more potent caspase-3 inhibitors. This line of research underscored the importance of the this compound moiety as a scaffold for developing effective caspase-3 inhibitors.

Other Enzyme Targets and Mechanisms of Action

Beyond caspases, research has pointed to other enzymatic targets for compounds containing a bromo-substituted aromatic ring system, suggesting a broader potential for this compound derivatives.

Topoisomerase I Inhibition: Topoisomerase I is an enzyme crucial for managing DNA topology during replication and transcription, making it a key target in cancer therapy. nih.govnih.gov Certain terbenzimidazole derivatives containing a 5-bromo substituent have been identified as potent topoisomerase I poisons. nih.gov These inhibitors function by trapping the enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells. nih.govnumberanalytics.com

Sirtuin Inhibition: Sirtuins are a class of enzymes that play roles in cellular regulation, and their dysfunction is linked to various diseases. beilstein-journals.orgbeilstein-journals.org this compound has been used as a starting material in the synthesis of azastilbene derivatives designed as potential sirtuin inhibitors. beilstein-journals.orgbeilstein-journals.org The nicotinamide (B372718) structure is known to mimic the endogenous pan-sirtuin inhibitor, making its derivatives promising candidates for modulating sirtuin activity. beilstein-journals.org

Amyloid Precursor Protein (APP) Reduction: In the context of Alzheimer's disease, compounds containing a this compound moiety were identified in a screen for small molecules that reduce levels of amyloid precursor protein (APP). plos.org Two of the six most promising compounds from a large-scale screen contained this chemical feature, leading to a significant reduction in the production of amyloid-beta peptides (Aβ₄₀ and Aβ₄₂), which are central to the disease's pathology. plos.org

Structure-Activity Relationships in Enzyme Inhibition

The exploration of this compound derivatives has yielded valuable insights into the relationship between their chemical structure and their inhibitory activity.

For caspase-3 inhibitors , key structure-activity relationships (SAR) have been established:

The P1 aspartic acid residue is a critical recognition element for the enzyme.

The transformation of the initial aspartate aldehyde to a ketone functionality significantly boosts inhibitory potency.

Modifications at the 5-position of the pyridine (B92270) ring are crucial for enhancing activity, indicating that this position is a key site for interaction within the enzyme's binding pocket.

In the case of topoisomerase I inhibitors , studies on related 5-bromo-substituted terbenzimidazoles revealed that:

The presence of lipophilic substituents at the 5-position generally correlates with enhanced cytotoxicity. nih.gov

Further substitution at the 6-position of the terbenzimidazole core with groups like bromo, methoxy, or phenyl allows for the retention of topoisomerase I poisoning activity. nih.gov

Adding a chloro or trifluoromethyl group to the 2''-position of 5-phenylterbenzimidazole (B1240699) can significantly increase both topoisomerase I poisoning and cytotoxicity. nih.gov

Antimicrobial and Antifungal Activities of N-Bromonicotinamide

N-Bromonicotinamide (NBN), a derivative where a bromine atom is attached to the amide nitrogen, has been synthesized and evaluated for its efficacy against a range of microbial pathogens. researchjournal.co.in The proposed mechanism for halogenated compounds like NBN involves acting as a source of positive halogen ions (halogenonium cations), which can interfere with microbial cellular processes. researchjournal.co.in

In Vitro and In Vivo Efficacy Studies

In vitro studies have demonstrated the potent antimicrobial and antifungal effects of N-bromonicotinamide. Efficacy has been shown to be concentration-dependent.

In antifungal assays, N-bromonicotinamide completely inhibited the growth of all tested fungal strains at a concentration of 1000 ppm. researchjournal.co.in At a lower concentration of 500 ppm, significant growth inhibition was still observed for most fungi tested. researchjournal.co.in

Table 1: In Vitro Antifungal Activity of N-Bromonicotinamide

| Fungal Strain | % Growth Inhibition at 250 ppm | % Growth Inhibition at 500 ppm | % Growth Inhibition at 1000 ppm |

|---|---|---|---|

| Aspergillus restrictus | 50% | 75% | 100% |

| Candida albicans | 75% | 50% | 100% |

| Cladosporium herbarum | 50% | 75% | 100% |

| Fusarium oxysporum | 50% | 75% | 100% |

| Penicillium chrysogenum | No Inhibition | 75% | 100% |

| Rhizoctonia solani | 50% | 75% | 100% |

Data sourced from Hind-Research Journal. researchjournal.co.in

While specific in vivo efficacy studies for N-bromonicotinamide are not extensively detailed in the reviewed literature, the strong in vitro results suggest its potential for further development as an antimicrobial agent. researchjournal.co.innih.govmdpi.com

Specificity of Inhibition Against Bacterial and Fungal Strains

N-Bromonicotinamide has been tested against a panel of both bacterial and fungal species, demonstrating a broad spectrum of activity.

Fungal Specificity: The compound has shown high efficacy against several pathogenic and spoilage fungi, including:

Aspergillus restrictus researchjournal.co.in

Candida albicans researchjournal.co.in

Cladosporium herbarum researchjournal.co.in

Fusarium oxysporum researchjournal.co.in

Penicillium chrysogenum researchjournal.co.in

Rhizoctonia solani researchjournal.co.in

Bacterial Specificity: Screening of N-bromonicotinamide against various bacterial species has confirmed its antibacterial properties. The zone of inhibition method showed significant activity against several species, comparable to commercial antibiotics.

Table 2: Bacterial Strains Inhibited by N-Bromonicotinamide

| Bacterial Species |

|---|

| Bacillus subtilis |

| Clostridium butyricum |

| Enterobacter aerogenes |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Staphylococcus aureus |

Data sourced from ResearchGate. researchgate.net

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound derivatives have been a subject of scientific investigation, with research pointing towards several potential mechanisms of action. These mechanisms are largely attributed to the unique chemical structure of the molecule, which combines a pyridine ring with a bromine substituent and an amide group.

One of the proposed mechanisms involves the disruption of essential bacterial cellular processes through the inhibition of key enzymes. The structural similarity of these derivatives to nicotinamide, a form of vitamin B3 crucial for cellular metabolism, allows them to act as potential antagonists. They may compete with native nicotinamide for the active sites of enzymes involved in vital metabolic pathways, such as those requiring the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). For instance, isopropyl this compound has demonstrated notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). evitachem.com

Another explored mechanism is the induction of membrane permeabilization and depolarization. Studies on similar bromo-substituted heterocyclic compounds, such as 6-bromoindolglyoxylamide derivatives, have shown that they can rapidly disrupt the integrity of bacterial cell membranes. nih.gov This leads to leakage of intracellular components and dissipation of the membrane potential, which are critical for bacterial survival, ultimately resulting in cell death. nih.gov This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, some research suggests that brominated compounds can exert their antimicrobial effect through an unspecific oxidative mechanism. researchgate.net The presence of the bromine atom can facilitate the generation of reactive oxygen species (ROS) or interact with cellular redox systems, leading to oxidative stress and damage to vital biomolecules like proteins, lipids, and nucleic acids.

Table 1: Potential Antimicrobial Mechanisms of this compound Derivatives

| Proposed Mechanism | Description | Target Organisms (Example) |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of enzymes that utilize nicotinamide as a substrate, disrupting metabolic pathways. | Methicillin-Resistant Staphylococcus aureus (MRSA) evitachem.com |